6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene
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Overview
Description
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole is an organic compound belonging to the class of imidazopyridines. These are polycyclic compounds containing an imidazole ring fused to a pyridine ring. This compound is known for its non-steroidal anti-inflammatory properties, with antipyretic and analgesic actions.
Scientific Research Applications
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating inflammation and pain.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole typically involves the annulation of an imidazole ring to a pyridine ring. This can be achieved through various synthetic routes, including cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines, such as:
Uniqueness
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3’,2’-d)imidazole is unique due to its specific substitution pattern and its potent anti-inflammatory and analgesic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
98046-72-1 |
---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene |
InChI |
InChI=1S/C12H12N4O/c1-7-4-3-5-16-11(7)14-10-8(2)9(15-17)6-13-12(10)16/h3-5,13H,6H2,1-2H3 |
InChI Key |
BDPJYXFEVNLYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O |
Synonyms |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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